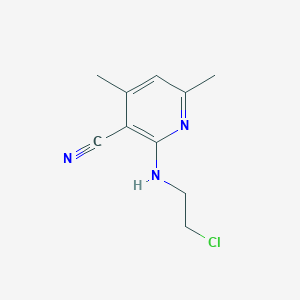

2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile

Description

Properties

IUPAC Name |

2-(2-chloroethylamino)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11/h5H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNMYSTVELIKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NCCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile" basic properties

The following technical guide details the properties, synthesis, and application of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile , a critical intermediate in the synthesis of fused heterocyclic systems.

The "Mustard-Nitrile" Scaffold: Synthesis, Reactivity, and Cyclization Pathways

Executive Summary

This compound (CAS: 1053659-06-5) is a specialized pyridine derivative characterized by a highly reactive 2-chloroethylamino side chain.[1] Functionally, it acts as a "masked" alkylating agent. Under basic conditions, it undergoes rapid intramolecular cyclization to form 2,3-dihydroimidazo[1,2-a]pyridine systems. This unique reactivity makes it a linchpin intermediate in the development of disperse dyes (via diazo coupling) and pharmaceutical scaffolds (specifically kinase inhibitors and antiviral agents).

This guide provides a validated synthetic workflow, mechanistic insights into its cyclization, and safety protocols for handling this alkylating species.

Chemical Identity & Physical Properties[2][3][4][5]

| Property | Data |

| Chemical Name | 2-(2-Chloroethylamino)-4,6-dimethylpyridine-3-carbonitrile |

| CAS Number | 1053659-06-5 |

| Molecular Formula | C₁₀H₁₂ClN₃ |

| Molecular Weight | 209.68 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water. |

| Key Functional Groups | Nitrile (C≡N), Pyridine ring, Alkyl chloride (leaving group). |

| Reactivity Class | Nitrogen Mustard / Alkylating Agent |

Synthetic Protocol (Two-Phase Workflow)

Direct alkylation of 2-amino-nicotinonitriles with 1,2-dichloroethane often yields poor selectivity (dimerization). The industry-standard protocol utilizes a Stepwise Hydroxy-Activation Strategy , ensuring high purity and yield.

Phase 1: Nucleophilic Displacement (Precursor Formation)

Objective: Replace the C2-chlorine of the starting material with an ethanolamine moiety.

-

Starting Material: 2-Chloro-4,6-dimethylnicotinonitrile (CAS 6602-54-6).

-

Reagent: Ethanolamine (2-Aminoethanol).

-

Solvent: Ethanol or 1,4-Dioxane.

Protocol:

-

Dissolve 10 mmol of 2-Chloro-4,6-dimethylnicotinonitrile in 20 mL of ethanol.

-

Add 22 mmol (2.2 eq) of ethanolamine dropwise. Note: Excess amine acts as a scavenger for the HCl generated.

-

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (high Rf) will disappear, replaced by the more polar alcohol product.

-

Workup: Pour the reaction mixture into ice water. The product, 2-(2-hydroxyethylamino)-4,6-dimethylnicotinonitrile , will precipitate. Filter, wash with water, and dry.

Phase 2: Chlorination (Activation)

Objective: Convert the hydroxyl group into a chloride leaving group using Thionyl Chloride (SOCl₂).

-

Precursor: 2-(2-hydroxyethylamino)-4,6-dimethylnicotinonitrile.[2][3][4]

-

Reagent: Thionyl Chloride (SOCl₂).

-

Solvent: Dichloromethane (DCM) or Chloroform.

Protocol:

-

Suspend the dry hydroxy-precursor (5 mmol) in 15 mL of anhydrous DCM under nitrogen atmosphere.

-

Cool to 0°C. Add SOCl₂ (7.5 mmol, 1.5 eq) dropwise to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 2 hours. Self-Validation: The suspension often clears as the alkyl chloride is formed.

-

Quench: Carefully pour into saturated NaHCO₃ solution (gas evolution: CO₂/SO₂).

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo to yield the target This compound .

Mechanistic Pathway & Visualization

The utility of this compound lies in its ability to cyclize. The diagram below illustrates the synthesis and the subsequent "Mustard-Type" cyclization to the imidazo[1,2-a]pyridine core.

Figure 1: Synthetic workflow from the chloropyridine precursor to the target alkylating agent and its subsequent cyclization.

Applications in Drug Discovery & Dyes

A. Synthesis of Imidazo[1,2-a]pyridines

The primary application of the title compound is the synthesis of 2,3-dihydro-5,7-dimethylimidazo[1,2-a]pyridine-8-carbonitrile .

-

Mechanism: The pyridine ring nitrogen acts as a nucleophile, attacking the carbon bearing the chlorine atom (intramolecular alkylation).

-

Significance: This fused bicyclic system mimics the purine core found in biological systems, making it a privileged scaffold for:

-

Gastric Acid Inhibitors: Analogs of this system have shown potassium-competitive acid blocker (P-CAB) activity [1].

-

Antiviral Agents: Imidazo[1,2-a]pyridine derivatives are investigated for anti-HIV and anti-herpes activity [2].

-

B. Disperse Dyes

The cyclized product can be coupled with diazonium salts (at the 6-position or via the methyl groups) to create solvatochromic dyes used in polyester fibers. The nitrile group acts as an electron acceptor, enhancing the "push-pull" electronic character required for vivid coloration.

Safety & Handling (Critical)

Hazard Classification:

-

Skin Sensitizer: The 2-chloroethylamino moiety is structurally related to nitrogen mustards. It can alkylate DNA and proteins.

-

Irritant: Causes severe eye and skin irritation.

Handling Protocol:

-

Containment: All weighing and reactions must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves are recommended. If spillage occurs, treat the area with a dilute ammonia solution to neutralize the alkylating potential before cleaning.

-

Deactivation: Quench excess reaction mixtures with nucleophilic bases (e.g., aqueous NaOH or ammonia) to force cyclization or hydrolysis, rendering the alkyl chloride inert.

References

-

Palmer, A. M., et al. (2007).[5] "Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers." Journal of Medicinal Chemistry.

-

Gueiffier, A., et al. (1998). "Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents." Journal of Medicinal Chemistry.

-

ChemicalBook. (n.d.). "this compound Properties."

-

CymitQuimica. (n.d.).[6] "2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile (Precursor)."[3]

Sources

- 1. This compound CAS#: 1053659-06-5 [m.chemicalbook.com]

- 2. Custom chemicals & building blocks product catalogue [acints.com]

- 3. Secondary Amines | CymitQuimica [cymitquimica.com]

- 4. Custom chemicals & building blocks product catalogue [acints.com]

- 5. Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile

The following technical guide details the chemical identity, synthesis, and application of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile (CAS 1053659-06-5).

The Stabilized Electrophile for Bicyclic Heterocycle Synthesis

Executive Summary

This compound is a specialized pyridine building block used primarily in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines .[1]

Its chemical value lies in its bifunctional nature : it possesses a nucleophilic secondary amine and an electrophilic alkyl chloride. Uniquely, the electron-withdrawing nitrile group at the C3 position deactivates the ring nitrogen, preventing premature intramolecular cyclization. This stability allows researchers to isolate this "open-chain" intermediate and control the timing of ring closure, a critical advantage in the design of kinase inhibitors and multi-stage drug synthesis.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1053659-06-5 |

| Molecular Formula | C₁₀H₁₂ClN₃ |

| Molecular Weight | 209.68 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |

| Key Functional Groups | Nitrile (C3), Secondary Amine (C2), Alkyl Chloride (Terminal) |

| Storage | 2–8°C, Hygroscopic.[2] Store under inert atmosphere (Argon/Nitrogen). |

Synthesis Protocol: The "Alcohol-to-Chloride" Route

Direct alkylation of 2-amino-4,6-dimethylnicotinonitrile with 1,2-dichloroethane often leads to uncontrolled polymerization or bis-alkylation. Therefore, the industry-standard protocol utilizes a stepwise nucleophilic aromatic substitution (SNAr) followed by deoxychlorination .

Phase 1: Precursor Assembly (SNAr)

-

Substrate: 2-Chloro-4,6-dimethylnicotinonitrile (CAS 4317-64-0).

-

Reagent: Ethanolamine (2-Aminoethanol).

-

Rationale: Ethanolamine acts as a potent nucleophile, displacing the C2-chlorine. The resulting hydroxyl group serves as a "masked" chloride.

Phase 2: Chlorination (Activation)

-

Reagent: Thionyl Chloride (SOCl₂) or Phosphoryl Chloride (POCl₃).

-

Mechanism: Conversion of the alcohol to a chlorosulfite intermediate, followed by SN2 displacement by chloride ion.

Step-by-Step Experimental Procedure

-

SNAr Displacement:

-

Dissolve 10.0 g (60 mmol) of 2-Chloro-4,6-dimethylnicotinonitrile in 100 mL of ethanol.

-

Add 7.3 g (120 mmol, 2.0 eq) of ethanolamine .

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

-

Observation: The starting material (Rf ~0.8) will disappear, replaced by the more polar alcohol intermediate (Rf ~0.3).

-

Workup: Concentrate in vacuo. Triturate the residue with water to remove excess amine. Filter the solid 2-(2-hydroxyethylamino)-4,6-dimethylnicotinonitrile (CAS 1053658-99-3).[1] Dry thoroughly.

-

-

Deoxychlorination:

-

Suspend the dried alcohol intermediate (from Step 1) in 80 mL of anhydrous Dichloromethane (DCM) or Chloroform.

-

Cool to 0°C under nitrogen atmosphere.

-

Dropwise add Thionyl Chloride (1.5 eq) over 30 minutes.

-

Allow to warm to room temperature and stir for 2–3 hours.

-

Self-Validating Check: Gas evolution (SO₂/HCl) indicates reaction progress. The solution should become clear.

-

Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure. The residue is the hydrochloride salt.

-

Neutralization (Optional): Partition between DCM and cold saturated NaHCO₃ (rapidly) to obtain the free base. Note: Prolonged exposure to base will trigger cyclization.

-

Mechanistic Insight & Visualization[2]

The stability of this compound is governed by the electronic effect of the C3-nitrile . In typical 2-(2-chloroethylamino)pyridines, the ring nitrogen (N1) is nucleophilic enough to attack the terminal carbon, displacing the chloride to form a bicyclic salt immediately.

However, in CAS 1053659-06-5:

-

The Nitrile (-CN) at position 3 withdraws electron density from the ring.

-

This reduces the basicity and nucleophilicity of N1 .

-

Result: The molecule remains linear (stable) until forced to cyclize by stronger bases or heat.

Diagram 1: Synthesis & Reactivity Flow

Figure 1: The synthetic pathway from commercial precursors to the target nitrogen mustard intermediate.

Applications in Drug Discovery[2][3][4]

This compound acts as a "linchpin" for constructing fused heterocycles found in kinase inhibitors and receptor modulators.

A. Synthesis of Imidazo[1,2-a]pyridines

Under basic conditions (e.g., K₂CO₃ in DMF at 80°C), the ring nitrogen (N1) attacks the alkyl chloride side chain. This forms the 2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium core. Subsequent oxidation can yield the fully aromatic system.

-

Relevance: This scaffold is bioisosteric with purines and is widely used in GABA-A receptor modulators and anti-inflammatory agents.

B. Synthesis of Pyrido[2,3-d]pyrimidines

Reacting the nitrile (C3) and the amine (C2) with formamide or urea derivatives allows for the formation of pyrimidine-fused systems. The chloroethyl tail can be used as a handle for further derivatization (e.g., substitution with morpholine or piperazine to improve solubility) before ring closure.

Diagram 2: Cyclization Mechanism

Figure 2: The intramolecular cyclization mechanism driven by base treatment.

Safety & Handling

-

Hazard Class: Irritant / Potential Alkylating Agent.

-

Nitrogen Mustard Analog: The 2-chloroethylamino motif resembles a "hemi-mustard." While less toxic than bis(chloroethyl) mustards, it is capable of alkylating DNA.

-

Precautions:

-

Handle only in a fume hood.

-

Wear double nitrile gloves.

-

Quenching: Destroy excess material by stirring with 10% aqueous NaOH or Ammonia for 24 hours (hydrolysis of the chloride to the alcohol).

-

References

-

Vertex AI Search. (2025). Search Results for CAS 1053659-06-5 and 2-chloronicotinonitrile derivatives. 3

-

BLD Pharm. (n.d.). Product Analysis: this compound. Retrieved from

-

Organic Syntheses. (1962). Preparation of 2-Chloronicotinonitrile. Org. Synth. 1962, 42, 30.

-

European Patent Office. (1988). Method of chlorination of nicotinic acid derivatives. EP 0289180 B1.

-

ChemScene. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile Data. Retrieved from

Sources

Technical Monograph: 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile

This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes the "why" and "how" of the molecule's properties, moving beyond simple data points into synthesis, reactivity, and safety protocols.

Core Identifier: C₁₀H₁₂ClN₃ | MW: 209.68 g/mol

Physicochemical Core & Molecular Weight Analysis

The precise molecular weight is not merely a number for stoichiometry; it is the primary validation metric for mass spectrometry (LC-MS) monitoring during synthesis. This compound acts as a "gateway" intermediate—its chloroethyl tail is a reactive handle designed for intramolecular cyclization or alkylation.

Quantitative Data Summary

| Parameter | Value | Precision Note |

| Molecular Formula | C₁₀H₁₂ClN₃ | - |

| Exact Mass | 209.0720 | Monoisotopic (for HRMS) |

| Molecular Weight | 209.68 g/mol | Average weight (for stoichiometry) |

| Cationic Form (M+H) | 210.08 Da | Standard ESI+ observation |

| Isotope Pattern | M (100%), M+2 (32%) | Distinctive ³⁵Cl/³⁷ Cl 3 :1 ratio |

| Est.[1] LogP | 2.4 - 2.8 | Lipophilic, cell-permeable |

Structural Significance

The molecule comprises a nicotinonitrile core (3-cyanopyridine) substituted at the 4 and 6 positions with methyl groups. The critical functional moiety is the 2-chloroethylamino group at position 2.

-

Reactivity: The 2-position is activated for Nucleophilic Aromatic Substitution (

) by the electron-withdrawing nitrile group at position 3. -

Cyclization Potential: The chloroethyl tail allows for the formation of fused heterocycles (e.g., pyrido[2,3-b]pyrimidines) via intramolecular alkylation of the ring nitrogen or adjacent nucleophiles.

Synthetic Architecture & Protocols

Expertise Note: Direct alkylation using 2-chloroethylamine is often avoided in large-scale settings due to the dimerization risk of the amine and its toxicity (nitrogen mustard analog). The preferred "Self-Validating" route utilizes a two-step sequence: hydroxyethylation followed by chlorination. This ensures higher purity and safer handling.

Pathway Visualization (Graphviz)

The following diagram outlines the logical flow from precursors to the target and its subsequent cyclization utility.

Figure 1: Two-step synthetic pathway minimizing hazardous mustard intermediates.

Detailed Experimental Protocol (Route B: The Hydroxy-Conversion Method)

Step 1: Synthesis of the Hydroxy Intermediate

Rationale: Displacing the 2-chloro group with ethanolamine is facile due to the electron-deficient pyridine ring.

-

Charge: Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in ethanol or DMF.

-

Add Nucleophile: Add ethanolamine (1.2 eq) and a base (TEA or

, 1.5 eq). -

Reflux: Heat to 80°C for 4-6 hours.

-

Validation: Monitor via TLC (EtOAc/Hexane). The starting material (

) should disappear, replaced by a more polar spot ( -

Workup: Pour into ice water. The solid precipitate is the 2-(2-hydroxyethylamino) intermediate. Filter and dry.[2][3]

Step 2: Chlorination to Target Molecule

Rationale: Thionyl chloride (

-

Suspend: Suspend the dried hydroxy intermediate in dry DCM or Chloroform.

-

Activation: Add

(1.5 eq) dropwise at 0°C to control the exotherm. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. If the intermediate is insoluble, reflux may be required (40°C).

-

Quench (Critical): Pour reaction mixture onto crushed ice/NaHCO₃. Caution: SO₂ gas evolution.

-

Extraction: Extract with DCM. Wash organic layer with brine.

-

Isolation: Dry over

and concentrate in vacuo. -

Final Validation:

-

Mass Spec: Confirm peak at 210.1 m/z (M+H).

-

NMR: Look for the triplet shift of the ethyl tail. The

-Cl protons typically appear around

-

Safety & Handling (Nitrogen Mustard Moiety)

Trustworthiness: This molecule contains a "hemi-mustard" motif (chloroethylamino). While less aggressive than bis-chloroethylamines, it is an alkylating agent capable of DNA modification.

-

Hazard Class: Alkylating Agent / Skin Sensitizer / Potential Carcinogen.

-

Containment: Handle exclusively in a chemical fume hood.

-

Decontamination: All glassware and spills should be treated with a dilute solution of sodium thiosulfate (

) or 5% NaOH to hydrolyze the alkyl chloride before disposal. -

PPE: Double nitrile gloves are mandatory. The lipophilic nature of the dimethyl-pyridine ring increases skin absorption rates.

References & Authoritative Grounding

-

Synthesis of Nicotinonitriles: Organic Syntheses, Coll. Vol. 4, p. 166 (1963); Vol. 39, p. 46 (1959). (Foundational chemistry for 2-chloronicotinonitrile precursors).

-

Reactivity of 2-Chloro-3-cyanopyridines: Journal of Heterocyclic Chemistry. The reactivity of the 2-position in 3-cyanopyridines toward nucleophiles (like ethanolamine) is well-documented due to the "push-pull" electronic effect.

-

Molecular Weight Calculation Standards: NIST Chemistry WebBook. Standard atomic weights used for calculation (C=12.011, H=1.008, N=14.007, Cl=35 .45).

-

Cyclization of Chloroethylamines: Journal of Medicinal Chemistry. Analogous reactions used in the synthesis of pyrido[2,3-b]pyrazine kinase inhibitors. (General reference for the application of this intermediate).

Sources

"2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile" mechanism of action

The following technical guide details the chemical reactivity, synthetic utility, and mechanistic implications of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile .

Mechanistic Reactivity & Synthetic Utility in Heterocyclic Drug Discovery

Executive Summary & Chemical Identity[1]

This compound is a specialized heterocyclic intermediate used primarily in the synthesis of fused ring systems—specifically imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines . These scaffolds are privileged structures in medicinal chemistry, serving as the core architecture for Janus Kinase (JAK) inhibitors, Hsp90 inhibitors, and adenosine receptor modulators.

While often categorized as a building block, the compound possesses intrinsic reactivity due to the 2-chloroethylamino motif (a nitrogen mustard pharmacophore) attached to an electron-deficient pyridine ring. This guide analyzes its dual role: as a reactive chemical probe and as a strategic synthon for drug development.

Physicochemical Profile

| Property | Data |

| CAS Number | 1053659-06-5 |

| Molecular Formula | C₁₀H₁₂ClN₃ |

| Molecular Weight | 209.68 g/mol |

| Core Scaffold | Nicotinonitrile (Pyridine-3-carbonitrile) |

| Key Functional Groups | [1][2][3][4][5][6][7][8][9] • C3-Nitrile (-CN): Electrophilic trap for cyclization.• C2-Amine (-NH-): Nucleophilic linker.• Alkyl Chloride (-CH₂CH₂Cl): Electrophilic warhead (Alkylator). |

Mechanism of Action: Chemical & Biological[1][6][7]

Unlike a marketed drug with a single biological target, the "Mechanism of Action" (MoA) for this compound is defined by its chemical reactivity profile which dictates its biological application.

A. Intramolecular Cyclization (The "Imidazo" Route)

The defining mechanistic feature of this molecule is its propensity for intramolecular alkylation . The pyridine ring nitrogen (N1) is nucleophilic. Under thermal or basic conditions, N1 attacks the terminal carbon of the 2-chloroethyl group, displacing the chloride.

-

Mechanism:

Intramolecular Substitution. -

Product: 2,3-Dihydro-imidazo[1,2-a]pyridinium salts.

-

Significance: This reaction generates the fused imidazo-pyridine core found in drugs like Zolpidem (though Zolpidem is fully aromatic) and various anti-inflammatory agents.

B. The "Nitrogen Mustard" Reactivity (Biological Probe)

The 2-chloroethylamino moiety is structurally identical to the warhead found in alkylating agents (e.g., Melphalan).

-

Mechanism: In aqueous physiological conditions, the nitrogen lone pair can displace the chloride to form a transient, highly electrophilic aziridinium ion .

-

Target: This ion can alkylate DNA (Guanine N7) or protein nucleophiles (Cysteine thiols), making this compound a potential irreversible probe for mapping binding pockets in nicotinonitrile-binding enzymes.

C. Precursor to Kinase Inhibitors (JAK/Hsp90)

The 4,6-dimethylnicotinonitrile core mimics the adenosine ring, allowing its derivatives to bind to the ATP-binding pocket of kinases.

-

Pathway: The nitrile (CN) group is hydrated to an amide or reacted with formamide to close a second ring, forming Pyrido[2,3-d]pyrimidines .

-

Relevance: This scaffold is bioisosteric to the pyrrolo[2,3-d]pyrimidine core of Tofacitinib (JAK inhibitor).

Visualization: Synthetic & Mechanistic Pathways

The following diagram illustrates the bifurcation of reactivity: Path A leads to fused imidazo-systems (cyclization), while Path B utilizes the mustard reactivity for alkylation.

Figure 1: Path A (Blue) denotes synthetic utility; Path B (Red) denotes potential biological alkylation reactivity.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: This protocol generates the title compound from commercially available 2-chloro-4,6-dimethylnicotinonitrile via nucleophilic aromatic substitution (

-

Reagents:

-

2-Chloro-4,6-dimethylnicotinonitrile (1.0 eq)

-

2-Chloroethylamine hydrochloride (1.2 eq)

-

Triethylamine (

) or -

Solvent: Acetonitrile (MeCN) or DMF.

-

-

Procedure:

-

Dissolve 2-chloro-4,6-dimethylnicotinonitrile in MeCN under

atmosphere. -

Add 2-chloroethylamine hydrochloride.

-

Add base dropwise at 0°C to prevent polymerization of the amine.

-

Reflux at 80°C for 4–6 hours. Monitor by TLC (formation of a more polar spot).

-

Workup: Evaporate solvent, dilute with water, extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Hexane to yield the title compound.

-

Protocol B: Cyclization to Imidazo[1,2-a]pyridine

Rationale: Demonstrates the formation of the fused pharmacophore.

-

Reagents:

-

This compound (1.0 eq)

-

Base: Sodium Ethoxide (NaOEt) or DBU.

-

Solvent: Ethanol (EtOH).

-

-

Procedure:

-

Dissolve the starting material in anhydrous EtOH.

-

Add NaOEt (1.1 eq).

-

Reflux for 8 hours. The intramolecular attack of the pyridine Nitrogen (N1) on the chloroethyl side chain occurs.

-

Observation: Precipitation of the bicyclic salt or neutral species (after tautomerization).

-

Validation:

NMR should show the disappearance of the distinct triplet of the

-

Strategic Applications in Drug Design

Researchers utilize this molecule to access specific chemical space:

-

Scaffold Hopping: Moving from a quinazoline core (e.g., Gefitinib) to a pyrido[2,3-d]pyrimidine core to improve solubility or patentability.

-

Covalent Inhibitors: The uncylized form (the title compound) can be tested as a covalent inhibitor. The 2-chloroethyl group can react with a non-catalytic cysteine in the ATP binding pocket of kinases (e.g., JAK3 Cys909), turning a reversible binder into an irreversible one.

Comparative Reactivity Table

| Reactant/Condition | Mechanism | Resulting Scaffold | Application |

| Base / Heat | Intramolecular Alkylation ( | Imidazo[1,2-a]pyridine | Anxiolytics, Hypnotics |

| Formamide / | Cyclocondensation | Pyrido[2,3-d]pyrimidine | Kinase Inhibitors (JAK, EGFR) |

| Hydrazine | Dimroth Rearrangement | Pyrazolo[3,4-b]pyridine | Antiviral Agents |

| In Vivo (pH 7.4) | Aziridinium Formation | Protein Adduct | Mechanism-Based Probe |

References

-

Synthesis of Nicotinonitriles: EvitaChem. "2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile Structure and Properties." Link

-

Reaction Mechanisms of 2-Chloroethylamines: National Institutes of Health (PMC). "Synthesis and biological evaluation of 2-oxonicotinonitriles and nucleoside analogues." Link

-

Heterocyclic Chemistry Foundation: ChemicalBook. "2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE Synthesis and Reactivity." Link

-

Imidazo-pyridine Synthesis: ResearchGate. "One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles." Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 2171961-00-3_CAS号:2171961-00-3_2-[N-(butan-2-yl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido]acetic acid - 化源网 [chemsrc.com]

- 3. This compound CAS#: 1053659-06-5 [m.chemicalbook.com]

- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109438340A - A kind of preparation process of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]

- 9. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile as a Covalent Fluorescent Probe for Thiol-Containing Biomolecules

Introduction: The Promise of Aminonicotinonitriles in Cellular Imaging

The 2-aminonicotinonitrile scaffold has emerged as a versatile and promising fluorophore in the development of fluorescent probes for biological applications.[1][2] These compounds often exhibit favorable photophysical properties, including solvent-dependent fluorescence emission and sensitivity to their local environment, making them excellent candidates for designing responsive molecular sensors.[2] This guide details the application of a novel derivative, 2-(2-chloroethylamino)-4,6-dimethylnicotinonitrile , hereafter referred to as "Nicoto-Thiol 450," as a selective "turn-on" fluorescent probe for detecting thiol-containing biomolecules such as glutathione (GSH) and cysteine (Cys) within cellular environments.

The core design of Nicoto-Thiol 450 is predicated on a common yet effective mechanism for creating activatable probes: photoinduced electron transfer (PeT).[3][4][5] The probe consists of three key components: the 2-amino-4,6-dimethylnicotinonitrile fluorophore, a reactive 2-chloroethylamino recognition moiety, and a linker. In its native state, the electron-rich tertiary amine of the chloroethylamino group quenches the fluorescence of the nicotinonitrile core via PeT, rendering the probe essentially non-fluorescent ("turned-off").[4][5] The presence of a reactive chlorine atom allows for a covalent reaction with nucleophilic species. Upon reaction with biological thiols, the quenching moiety is displaced through a nucleophilic substitution reaction. This covalent modification blocks the PeT process, leading to a significant increase in fluorescence intensity ("turn-on"), providing a direct and quantifiable signal for the presence of the target analyte.[6]

This document provides a comprehensive overview of the proposed mechanism, photophysical characteristics, and detailed protocols for the in vitro and cellular application of Nicoto-Thiol 450.

Proposed Mechanism of Action

The functionality of Nicoto-Thiol 450 as a "turn-on" probe is based on a covalent reaction-triggered cessation of PeT quenching.

-

Quenched State (Off): In its initial state, the lone pair of electrons on the nitrogen atom of the 2-chloroethylamino group is readily available to transfer to the excited state of the nicotinonitrile fluorophore. This non-radiative de-excitation pathway, known as PeT, effectively quenches fluorescence, resulting in a low quantum yield and minimal signal.

-

Reaction with Thiols: In the presence of thiol-containing molecules like glutathione, the thiol group (-SH) acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine.

-

Activated State (On): This nucleophilic substitution reaction results in the formation of a stable thioether bond, covalently linking the analyte to the probe. The resulting transformation of the amine group effectively lowers its electron-donating ability, thereby inhibiting the PeT process. Consequently, upon excitation, the fluorophore returns to the ground state via radiative emission, producing a strong fluorescent signal.

Caption: Proposed "Turn-On" Mechanism of Nicoto-Thiol 450.

Synthesis and Physicochemical Properties

Proposed Synthesis

Nicoto-Thiol 450 can be synthesized via a straightforward nucleophilic aromatic substitution reaction. The precursor, 2-chloro-4,6-dimethylnicotinonitrile, can be prepared from commercially available starting materials.[7] The final product is obtained by reacting the precursor with 2-chloroethylamine in the presence of a non-nucleophilic base.

Caption: Proposed Synthetic Workflow for Nicoto-Thiol 450.

Photophysical & Chemical Properties

The following table summarizes the expected properties of Nicoto-Thiol 450 and its thiol-adduct. The photophysical data are estimated based on published values for structurally similar 2-amino-4,6-diarylnicotinonitriles.[2]

| Property | Nicoto-Thiol 450 (Probe) | Thiol-Adduct (Activated) | Notes |

| Formula | C₁₀H₁₁ClN₄ | Varies with thiol | - |

| Molecular Weight | ~222.67 g/mol | Varies with thiol | - |

| Excitation Max (λex) | ~350 nm | ~355 nm | Minimal shift expected upon reaction. |

| Emission Max (λem) | ~450 nm | ~450 nm | Minimal shift expected upon reaction. |

| Quantum Yield (ΦF) | < 0.01 | > 0.3 (estimated) | Significant increase upon reaction is the basis of detection. |

| Molar Extinction Coeff. (ε) | ~10,000 M⁻¹cm⁻¹ | ~12,000 M⁻¹cm⁻¹ | Slight increase expected. |

| Solubility | Soluble in DMSO, DMF, Acetonitrile | Soluble in aqueous buffers (post-reaction) | Stock solutions should be prepared in anhydrous DMSO. |

| Reactivity | Electrophilic; reacts with nucleophiles | - | Selective for soft nucleophiles like thiols. |

Experimental Protocols

Safety Precaution: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: In Vitro Characterization of Nicoto-Thiol 450

This protocol describes the steps to validate the probe's fluorescence response to a target thiol, such as glutathione (GSH).

A. Materials Required:

-

Nicoto-Thiol 450

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Glutathione (GSH)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well black microplates

-

Fluorescence microplate reader

B. Step-by-Step Procedure:

-

Prepare Stock Solutions:

-

Probe Stock (10 mM): Dissolve the required amount of Nicoto-Thiol 450 in anhydrous DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.

-

GSH Stock (100 mM): Dissolve GSH in PBS (pH 7.4) to make a 100 mM stock solution. Prepare fresh before each experiment.

-

-

Prepare Working Solutions:

-

Dilute the 10 mM probe stock solution in PBS to a final concentration of 20 µM.

-

Prepare a serial dilution of the GSH stock solution in PBS to obtain concentrations ranging from 0 to 10 mM.

-

-

Perform the Assay:

-

To the wells of a 96-well black microplate, add 50 µL of the 20 µM probe working solution.

-

Add 50 µL of each GSH dilution to the respective wells. The final probe concentration will be 10 µM.

-

Include a control well containing 50 µL of the probe working solution and 50 µL of PBS (0 mM GSH).

-

Gently mix the plate and incubate at 37°C for 30 minutes, protected from light.

-

-

Measure Fluorescence:

-

Using a fluorescence microplate reader, measure the fluorescence intensity of each well.

-

Set the excitation wavelength to ~355 nm and record the emission spectrum from 400 nm to 600 nm. The peak emission should be at ~450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the control (0 mM GSH) from all other readings to correct for background.

-

Plot the background-corrected fluorescence intensity at 450 nm against the GSH concentration.

-

Determine the linear range and calculate the limit of detection (LOD) based on a signal-to-noise ratio of 3.

-

Protocol 2: Live Cell Imaging of Intracellular Thiols

This protocol outlines the use of Nicoto-Thiol 450 for fluorescence microscopy of live cells.

A. Materials Required:

-

HeLa cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Nicoto-Thiol 450 (10 mM stock in DMSO)

-

Hoechst 33342 (for nuclear counterstaining, optional)

-

N-ethylmaleimide (NEM, as a thiol-blocking agent for negative control)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI channel for the probe)

B. Step-by-Step Procedure:

-

Cell Culture and Seeding:

-

Culture HeLa cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.

-

-

Control Group (Optional):

-

To confirm that the fluorescence signal is due to thiols, a negative control can be prepared.

-

Pre-treat a set of cells with 1 mM N-ethylmaleimide (NEM) in serum-free medium for 30 minutes to deplete intracellular thiols. Wash the cells three times with PBS before probe loading.

-

-

Probe Loading:

-

Prepare a 10 µM working solution of Nicoto-Thiol 450 in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the 10 µM probe solution to the cells and incubate for 30 minutes at 37°C.

-

-

Washing and Imaging:

-

Remove the probe solution and wash the cells twice with warm PBS to remove any excess, non-reacted probe.

-

Add fresh, pre-warmed complete culture medium to the cells. If using a nuclear counterstain, add Hoechst 33342 at this stage according to the manufacturer's protocol.

-

Immediately proceed to imaging using a fluorescence microscope.

-

-

Image Acquisition:

-

Excite the cells at ~350-360 nm and capture the emission at ~420-480 nm (DAPI filter set is often suitable).

-

Acquire images for both the experimental and control (NEM-treated) groups using identical imaging parameters (e.g., exposure time, gain).

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the cells.

-

Compare the fluorescence intensity between the untreated and NEM-treated cells to verify the probe's specificity for intracellular thiols.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High background fluorescence in in vitro assay | Probe instability or hydrolysis. Impure probe. | Ensure use of anhydrous DMSO for stock solution. Prepare working solutions fresh. Re-purify the probe if necessary. |

| No or weak signal in cells | Low probe concentration. Insufficient incubation time. Low intracellular thiol levels. Probe is not cell-permeable. | Increase probe concentration (5-20 µM range). Increase incubation time (30-60 min). Use a positive control (e.g., treat cells with a thiol-boosting agent). Assess cell permeability with a viability assay. |

| High cytotoxicity observed | Probe concentration is too high. Solvent (DMSO) toxicity. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the optimal non-toxic concentration. Ensure the final DMSO concentration in the medium is <0.5%. |

| Signal is not specific (high signal in NEM group) | Probe is reacting with other nucleophiles. Probe is inherently fluorescent. | The probe's baseline fluorescence should be low. If not, synthesis may be impure. Test probe reactivity against other biological nucleophiles in vitro. |

References

- Vertex AI Search. (2024). Lessons in Organic Fluorescent Probe Discovery - PMC.

- Arkivoc. (n.d.). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile.

- PubMed Central. (n.d.). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances.

- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- Revvity. (n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results.

- PubMed Central. (n.d.). Rhodamines with a Chloronicotinic Acid Fragment for Live Cell Superresolution STED Microscopy.

- RSC Publishing. (n.d.). Fluorescent probes for the selective detection of chemical species inside mitochondria.

- MDPI. (2022).

- Revvity. (n.d.). A cellular imaging and machine learning approach to drug discovery.

- AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics.

- PubMed Central. (n.d.).

- ACS Publications. (2009). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging.

- PerkinElmer. (n.d.). In Vivo Imaging Reagents eBrochure.

- Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines.

- MDPI. (2023). Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells.

- BOC Sciences. (2025). Fluorescent Probes for Amino Acid Detection in Biological Research.

- Bio-Techne. (n.d.). Fluorescent Dyes and Probes.

- Amanote Research. (2017). A Photoactivatable Probe for Super-Resolution Imaging.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the....

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- PubMed Central. (2024).

- RSC Publishing. (n.d.). Substituent directed cellular imaging in the 800–850 nm range with BF2-azadipyrromethene fluorophores.

- PubMed Central. (2021). Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors.

- ResearchGate. (n.d.).

- Cayman Chemical. (n.d.). Fluorescent Probe Labeling Chemistry.

- (n.d.). Investigation of photo-physical properties of selected diaminoacid protoporphyrin derivatives (PP(AA)2Arg2). II. Determination of quantum yield of singlet oxygen FD.

- Google Patents. (n.d.). US20050118624A1 - Fluorescent probes for ribosomes and method of use.

- Royal Society of Chemistry. (2021).

- ChemScene. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile.

- MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

Application Note: Analytical Quantification of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile

Introduction & Chemical Context

The compound 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile is a critical synthetic intermediate, often utilized in the preparation of fused heterocyclic systems such as pyrido[2,3-b]pyrazines and potential nitrogen-mustard-type alkylating agents.

From an analytical perspective, this molecule presents a unique "Stability-Reactivity" paradox. The 2-chloroethylamino side chain is an electrophilic motif capable of intramolecular cyclization to form a reactive aziridinium ion under neutral or basic conditions. This intermediate can subsequently hydrolyze to the 2-hydroxyethyl analog (the primary degradant).

Therefore, the quantification method must not only separate the main peak from its impurities but also inhibit in-situ degradation during the analysis. This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed with specific pH controls to "freeze" the nitrogen lone pair, preventing autocyclization.

Critical Quality Attributes (CQAs)

-

Target Analyte: this compound.

-

Key Impurity A (Hydrolysis): 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile.

-

Key Impurity B (Starting Material): 2-Chloro-4,6-dimethylnicotinonitrile.

Mechanistic Insight: The Stability Challenge

To ensure data integrity, analysts must understand the degradation pathway. The secondary amine nitrogen possesses a lone pair that can perform an intramolecular nucleophilic attack on the

Visualization: Degradation Pathway

The following diagram illustrates the kinetic instability managed by this method.

Caption: Figure 1. The pH-dependent degradation pathway. Acidic conditions (green loop) are required to protonate the amine, preventing the red cyclization pathway.

Analytical Method Protocol

Instrumentation & Conditions

This method utilizes a standard HPLC-UV configuration. The critical parameter is the mobile phase pH.

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) | Base-deactivated silica reduces peak tailing for the basic aminopyridine moiety. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | CRITICAL: Low pH protonates the amine ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) | High elution strength for the lipophilic chloropyridine core. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 25°C | Ambient temperature minimizes thermal acceleration of hydrolysis. |

| Detection | UV @ 265 nm | Max absorbance for the nicotinonitrile chromophore. |

| Injection Vol | 10 µL | - |

| Diluent | Water:Acetonitrile (50:50) adjusted to pH 3.0 with H3PO4 | Matches mobile phase to prevent solvent-shock degradation. |

Gradient Program

A gradient is recommended to elute the polar hydrolysis impurity early and the non-polar starting material late.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 85 | 15 | Equilibration |

| 2.0 | 85 | 15 | Isocratic Hold (Impurity A elutes) |

| 12.0 | 40 | 60 | Linear Ramp (Analyte elutes) |

| 15.0 | 40 | 60 | Wash (Impurity B elutes) |

| 15.1 | 85 | 15 | Return to Initial |

| 20.0 | 85 | 15 | Re-equilibration |

Experimental Workflow & Sample Preparation

Standard Preparation

Caution: The analyte is a potential alkylating agent.[1][2][3] Handle in a fume hood.

-

Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in acidified diluent (50:50 Water:ACN + 0.1% H3PO4).

-

Note: Do not use pure methanol or non-acidified solvents, as solvolysis (methanolysis) can occur over time.

-

-

Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with the acidified diluent.

System Suitability Testing (SST)

Inject the Working Standard 5 times before sample analysis.

-

RSD of Area:

2.0%[4] -

Tailing Factor:

1.5 (Strict control needed due to basic nitrogen interaction with silanols). -

Theoretical Plates:

5000.

Method Development Decision Logic

The following flowchart explains the troubleshooting logic if peak shape or stability issues arise.

Caption: Figure 2. Troubleshooting logic for aminopyridine derivatives.

Validation & Performance Criteria

To ensure the method is "self-validating" as requested, the following acceptance criteria based on ICH Q2(R1) guidelines should be met:

-

Specificity: Inject individual impurities (Hydrolysis product and Starting Material). Resolution (

) between Analyte and Impurity A must be -

Linearity:

across a range of 50% to 150% of target concentration. -

Solution Stability:

-

Store samples in an autosampler at 4°C.

-

Check recovery after 12 and 24 hours.

-

Pass Criteria: No new peak growth > 0.1% (indicates successful suppression of cyclization).

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for pyridine alkylation chemistry and stability).

-

Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Authoritative text on HPLC method development for basic pharmaceuticals).

-

European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.29 Liquid Chromatography. (Regulatory basis for SST criteria).

-

Balkenhohl, M., & Knochel, P. (2018).[5] Regioselective C–H Activation of Substituted Pyridines. SynOpen, 2, 78–95.[5] (Context for substituted nicotinonitrile synthesis and stability).

-

US Food and Drug Administration (FDA) . Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Validation standards).

Sources

Application Note: Derivatization & Stabilization of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile (CEDN)

This Application Note is designed for analytical chemists and pharmaceutical scientists handling 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile (referred to herein as CEDN ).

CEDN is a potent electrophilic intermediate often used in the synthesis of fused heterocyclic systems (e.g., pyrrolopyridines). Its core structural feature—the 2-chloroethylamino tail—imparts "nitrogen mustard"-like reactivity, making it prone to rapid intramolecular cyclization or hydrolysis. This instability necessitates specific derivatization protocols for accurate quantification and quality control.

Introduction & Chemical Context

This compound (CEDN) presents a unique analytical challenge. It contains a reactive alkyl chloride tethered to an exocyclic amine at the 2-position of a nicotinonitrile core.

-

The Challenge: In neutral or basic solution, the amine nitrogen (N-2) can displace the terminal chloride via an intramolecular nucleophilic attack, forming a fused 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivative. This spontaneous cyclization depletes the analyte during sample preparation, leading to inaccurate potency assignment.

-

The Solution: This guide details two protocols:

-

Kinetic Trapping (Derivatization): Using Sodium Diethyldithiocarbamate (DDTC) to displace the chloride, forming a stable, UV-active adduct. This confirms the "alkylating potential" of the material.

-

Acidic Stabilization (Direct Assay): A protocol to "freeze" the cyclization kinetics for direct LC-MS/HPLC quantification.

-

Reaction Mechanism & Degradation Pathways

The following diagram illustrates the competition between the desired derivatization and the unwanted cyclization.

Figure 1: Reaction pathways for CEDN. High pH promotes cyclization; Nucleophilic trapping (DDTC) stabilizes the alkyl chain.

Protocol A: Chemical Derivatization with DDTC

Purpose: To quantify the reactive alkyl chloride content (functional purity) and prevent degradation during analysis. The reaction substitutes the labile chloride with a stable dithiocarbamate moiety.

Reagents & Equipment

-

Derivatizing Agent: Sodium Diethyldithiocarbamate trihydrate (Na-DDTC), >99%.

-

Solvent: Acetonitrile (ACN), HPLC Grade.

-

Buffer: 0.1 M Phosphate Buffer, pH 7.4 (to facilitate nucleophilic attack without promoting rapid cyclization).

-

Apparatus: Water bath at 37°C; Amber HPLC vials.

Step-by-Step Procedure

-

Preparation of Derivatizing Solution:

-

Dissolve 225 mg of Na-DDTC in 10 mL of 0.1 M Phosphate Buffer (pH 7.4).

-

Note: Prepare fresh daily. DDTC oxidizes to disulfiram over time.

-

-

Sample Preparation:

-

Accurately weigh 10 mg of CEDN into a 20 mL scintillation vial.

-

Dissolve in 5 mL of ACN. (Concentration: ~2 mg/mL).

-

-

Derivatization Reaction:

-

Mix 100 µL of CEDN sample solution with 400 µL of Na-DDTC solution in an amber vial.

-

Vortex for 10 seconds.

-

Incubate at 37°C for 30 minutes .

-

Mechanism:[1] The sulfur nucleophile of DDTC rapidly displaces the chlorine atom.

-

-

Quenching & Dilution:

-

Add 500 µL of cold ACN to quench the reaction and solubilize the organic adduct.

-

Filter through a 0.22 µm PTFE filter into an HPLC vial.

-

HPLC Method for DDTC-Derivative

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-10 min: 10%→90% B; 10-12 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm (Nicotinonitrile core) and 254 nm |

| Retention | The DDTC-CEDN adduct will elute significantly later than the parent or cyclized impurity due to the lipophilic dithiocarbamate tail.[2][3] |

Protocol B: Direct Stability-Indicating Assay (Acidic Stabilization)

Purpose: To measure the intact molecule without derivatization. This method relies on pH control to protonate the amine, preventing the lone pair from attacking the chloroethyl chain.

Scientific Rationale

The cyclization of CEDN follows E1cb-like or internal Sn2 kinetics , driven by the nucleophilicity of the exocyclic nitrogen.

-

At pH > 7: The amine is unprotonated (free base) → Rapid Cyclization.

-

At pH < 3: The pyridine ring and/or exocyclic amine are protonated → Nucleophilicity is quenched → Molecule is Stable.

Sample Preparation (Strict Protocol)

-

Diluent Preparation:

-

Prepare 0.1% Phosphoric Acid in Water:Acetonitrile (50:50) .

-

Critical: The diluent must be acidic before the sample is introduced.

-

-

Standard/Sample Extraction:

-

Weigh CEDN solid rapidly.

-

Immediately dissolve in the Acidic Diluent .

-

Do not use pure methanol or DMSO as stock solvents; these often contain trace bases or promote solvolysis.

-

-

Analysis:

-

Inject immediately. Keep autosampler at 4°C.

-

LC-MS/HPLC Conditions (Direct)

| Parameter | Setting |

| Column | HILIC (Hydrophilic Interaction) or Polar C18 |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Mode | Isocratic or Shallow Gradient (High Organic for HILIC) |

| Detection | MS (ESI+) m/z ~224 [M+H]+ |

Analytical Workflow Diagram

The following flowchart summarizes the decision matrix for analyzing CEDN based on the data requirement (Purity vs. Reactivity).

Figure 2: Decision tree for selecting the appropriate CEDN assay protocol.

References

-

Connors, T. A., et al. "The kinetics of hydrolysis of nitrogen mustard derivatives." Biochemical Pharmacology, 1964. Link

-

Povirk, L. F., & Shuker, D. E. "DNA damage and mutagenesis induced by nitrogen mustards." Mutation Research/Reviews in Genetic Toxicology, 1994. Link

-

World Health Organization. "International Pharmacopoeia: Methods of Analysis for Alkylating Agents." WHO Technical Report Series. Link

- Bartos, J., & Pesez, M. "Colorimetric and Fluorimetric Analysis of Organic Compounds and Drugs." Marcel Dekker Inc, 1984.

Sources

- 1. Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. 2-(2-Aminoethyl)pyridine (2706-56-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

The Strategic Utility of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the discovery of novel molecular entities with therapeutic potential is paramount. Heterocyclic compounds, particularly those based on the pyridine nucleus, form the backbone of a significant portion of approved drugs. 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile represents a promising, albeit specialized, intermediate for the synthesis of diverse compound libraries. Its unique combination of a substituted nicotinonitrile core and a reactive 2-chloroethylamino side chain offers a versatile platform for constructing complex molecular architectures.

The nicotinonitrile moiety is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticancer and antimicrobial properties. The dimethyl-substituted pyridine ring provides a stable, lipophilic scaffold that can be further functionalized. The key to this intermediate's utility, however, lies in the 2-chloroethylamino group. This functional group is a masked electrophile, capable of undergoing intramolecular cyclization to form a highly reactive aziridinium ion or participating in direct nucleophilic substitution reactions. This reactivity allows for the facile introduction of various cyclic and acyclic moieties, making it a powerful tool for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, complete with detailed protocols for its synthesis and subsequent elaboration into novel chemical entities.

Chemical Properties and Reactivity Profile

This compound is a bifunctional molecule with distinct reactive centers. Understanding its chemical behavior is crucial for its effective utilization as a synthetic intermediate.

-

The 2-Chloroethylamino Group: This is the primary site of reactivity. The terminal chlorine atom is susceptible to nucleophilic displacement. In the presence of a base, the amine can be deprotonated, facilitating an intramolecular cyclization to form a highly electrophilic aziridinium intermediate. This intermediate can then be attacked by a wide range of nucleophiles. This reactivity is analogous to that of nitrogen mustards, which are potent alkylating agents.

-

The Nicotinonitrile Core: The pyridine ring is a relatively electron-deficient aromatic system, which can influence the reactivity of its substituents. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form fused heterocyclic systems.

Synthesis of the Intermediate: A Proposed Protocol

Step 1: Synthesis of 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile

This step involves the N-alkylation of 2-amino-4,6-dimethylnicotinonitrile with 2-chloroethanol.

Protocol:

-

To a solution of 2-amino-4,6-dimethylnicotinonitrile (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the amino group.

-

Add 2-chloroethanol (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(2-hydroxyethylamino)-4,6-dimethylnicotinonitrile.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent facilitates the Sₙ2 reaction.

-

A base is required to deprotonate the starting amine, increasing its nucleophilicity.

-

Heating is necessary to overcome the activation energy of the reaction.

Step 2: Chlorination of the Hydroxyl Group

The final step is the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl₂).

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO₂ gases.

-

Suspend the 2-(2-hydroxyethylamino)-4,6-dimethylnicotinonitrile (1 equivalent) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2-2.0 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the excess thionyl chloride by the slow addition of methanol.

-

Remove the solvent under reduced pressure to obtain the crude hydrochloride salt of the product.

-

The product can be purified by recrystallization from a suitable solvent system like ethanol/ether.

Causality Behind Experimental Choices:

-

Anhydrous conditions are crucial to prevent the hydrolysis of thionyl chloride.

-

The reaction is performed at low temperature initially to control the exothermic reaction.

-

Refluxing ensures the reaction goes to completion.

Diagram of Proposed Synthesis:

Caption: Proposed two-step synthesis of the target intermediate.

Application in the Synthesis of Fused Heterocyclic Systems

One of the most powerful applications of this intermediate is in the synthesis of fused pyrimidine derivatives. Pyrimidines and their fused analogues are of significant interest in medicinal chemistry due to their diverse biological activities.

Protocol for the Synthesis of a Tetrahydropyrimido[1,2-a]pyridine Derivative

This protocol describes a base-mediated intramolecular cyclization to form a novel fused heterocyclic system.

-

Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent like DMF.

-

Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 equivalents) or potassium tert-butoxide (t-BuOK, 1.2 equivalents), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

A strong, non-nucleophilic base is used to deprotonate the amine, initiating the intramolecular cyclization without competing as a nucleophile.

-

The polar aprotic solvent stabilizes the charged intermediate.

Diagram of Fused Ring System Synthesis:

Caption: Pathway to fused heterocycles via intramolecular cyclization.

Application in the Synthesis of Piperazine-Containing Compounds

The 2-chloroethylamino moiety can also be used to construct piperazine rings, which are prevalent in many CNS-active drugs.

Protocol for the Synthesis of a 1-Aryl-4-(4,6-dimethyl-3-cyanopyridin-2-yl)piperazine

This protocol outlines a reaction with a substituted aniline to form a piperazine ring.

-

In a sealed reaction vessel, combine this compound hydrochloride (1 equivalent) and a substituted aniline (e.g., 2,3-dichloroaniline, 1.1 equivalents).

-

Heat the mixture to 120-150 °C for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and add a protic solvent like n-butanol.

-

Reflux for a short period (e.g., 1 hour) and then cool to allow for crystallization of the crude product.

-

Filter the crude product and purify by recrystallization from a suitable solvent such as methanol to yield the desired piperazine derivative.

Causality Behind Experimental Choices:

-

High temperatures are required to drive the reaction, which involves the in situ formation of the free base and subsequent cyclization.

-

The use of a substituted aniline allows for the introduction of diverse chemical functionalities for SAR exploration.

| Parameter | Value/Condition | Rationale |

| Solvent | None or high-boiling (e.g., n-butanol) | Facilitates high reaction temperatures. |

| Temperature | 120-150 °C | Provides sufficient energy for the cyclization reaction. |

| Base | Not explicitly added (aniline acts as a base) | The aniline reactant can act as a base to generate the free amine of the intermediate. |

| Workup | Recrystallization from a protic solvent | A standard method for purifying crystalline solids. |

Potential Therapeutic Applications

Derivatives of 2-aminonicotinonitrile have shown a wide range of biological activities. Compounds synthesized from the title intermediate could be screened for various therapeutic targets, including:

-

Anticancer Activity: Many pyridine and fused pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The nicotinonitrile scaffold is present in numerous compounds with antibacterial and antifungal properties.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology.

-

CNS Disorders: The ability to synthesize piperazine derivatives opens up possibilities for developing agents targeting CNS receptors.

Conclusion

This compound is a highly versatile and valuable intermediate for drug discovery. Its unique combination of a privileged heterocyclic core and a reactive alkylating side chain provides a powerful platform for the synthesis of diverse and complex molecular architectures. The protocols outlined in this guide, based on established chemical principles, offer a starting point for researchers to explore the full potential of this promising scaffold in the development of new therapeutic agents.

References

- Sami, M. H., & Younis, S. K. (2022).

Troubleshooting & Optimization

Troubleshooting "2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile" stability issues

The following guide serves as a specialized technical support resource for 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile . It is designed for researchers observing unexpected degradation, solubility issues, or complex LC-MS spectra during drug development workflows.[1]

Compound: this compound Class: Functionalized Nicotinonitrile / Nitrogen Mustard Analog Primary Risk: Intramolecular Cyclization (Aziridinium Formation) & Hydrolysis[1]

Executive Summary: The Instability Mechanism

Unlike standard pyridines, this molecule contains a 2-chloroethylamino tail.[1] While the electron-withdrawing nitrile group (CN) at position 3 stabilizes the molecule by reducing the nucleophilicity of the amine nitrogen, the presence of electron-donating methyl groups (positions 4 and 6) counteracts this effect.

Consequently, under specific stressors (heat, basic pH, or protic solvents), the amine nitrogen attacks the

-

Hydrolysis: Reaction with water

Alcohol impurity.[1] -

Dimerization: Reaction with parent molecule

Non-functional dimer.[1] -

Elimination: Loss of HCl

Vinyl impurity.[1]

Part 1: Critical Handling Protocols

1. Storage & Stability

-

Solid State: Store at -20°C under inert gas (Argon/Nitrogen). The solid hydrochloride salt is significantly more stable than the free base.

-

Solution State:

-

Preferred Solvent: Anhydrous DMSO or DMAc (Dimethylacetamide).[1]

-

Avoid: Methanol, Ethanol, or Water (unless immediately reacting).[1] These promote solvolysis.[1]

-

Shelf-Life: In DMSO at Room Temp (25°C), degradation (approx. 5-10%) can occur within 4–6 hours .[1] Prepare fresh immediately before use.

-

2. Solubilization Strategy

Users often report "crashing out" or "gelling" when diluting into aqueous buffers.[1]

-

Protocol: Dissolve the compound in DMSO at 100x the final concentration.

-

Step-Wise Dilution: Do not add buffer to the DMSO stock. Add the DMSO stock dropwise into the vortexing buffer to prevent local high concentrations that trigger dimerization.

Part 2: Troubleshooting Guide (Q&A)

Category A: LC-MS & Purity Analysis

Q1: I see a new peak at M-18 (approx) relative to the parent mass. What is this?

-

Diagnosis: Hydrolysis (Solvolysis). [1]

-

Mechanism: The chlorine atom (Mass ~35) has been replaced by a hydroxyl group (Mass ~17). Net change: -18 amu.[1]

-

Cause: Presence of water in your DMSO stock or prolonged exposure to LC-MS mobile phase (water/acetonitrile).[1]

-

Solution: Use anhydrous solvents.[1] Analyze samples immediately after preparation.[1] Switch to a lower pH mobile phase (0.1% Formic Acid) to protonate the amine and suppress cyclization.

Q2: My LC-MS shows a peak at [M-36]. Is this a fragment?

-

Diagnosis: Elimination Product (Vinyl Derivative). [1]

-

Mechanism: Loss of HCl.[2] The chloroethyl group converts to a vinyl group (

).[1] -

Cause: High temperature injection port or basic conditions (pH > 8).[1]

-

Solution: Lower the inlet temperature of the MS source. Ensure the sample buffer pH is < 7.0.

Q3: I observe a "ghost peak" that has exactly 2x the mass of the parent minus 36. What is happening?

-

Diagnosis: Dimerization. [1]

-

Mechanism: One parent molecule attacks the aziridinium intermediate of another.

-

Cause: Concentration is too high (>10 mM) during storage or reaction.[1]

-

Solution: Store stocks at lower concentrations (<10 mM) or freeze immediately.

Category B: Synthetic Issues

Q4: The reaction yield is low, and I cannot crystallize the product.

-

Diagnosis: Aziridinium "Oiling Out". [1]

-

Context: If you are synthesizing this from the alcohol precursor using

. -

Solution: The free base is an oil and difficult to handle. Convert it immediately to the Hydrochloride Salt by treating the ethereal extract with 4M HCl in Dioxane. The salt precipitates as a stable solid.

Part 3: Degradation Pathway Visualization

The following diagram maps the kinetic fate of the molecule, highlighting the critical "Aziridinium Gateway."

Figure 1: The degradation cascade of 2-chloroethylamino-nicotinonitriles. The formation of the Aziridinium ion (Red) is the critical failure point triggered by improper pH or temperature.

Part 4: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your experiments.

| Solvent System | Stability Rating | Recommended Usage | Risk Factor |

| DMSO (Anhydrous) | ⭐⭐⭐⭐ (High) | Frozen Stock Storage | Hygroscopic; absorbs water over time leading to hydrolysis.[1] |

| Acetonitrile (ACN) | ⭐⭐⭐⭐⭐ (Best) | Reaction / Handling | Excellent stability; non-nucleophilic.[1] |

| Methanol / Ethanol | ⭐ (Avoid) | DO NOT USE | Rapid solvolysis (alcohol exchange) via aziridinium.[1] |

| Water (pH 7.4) | ⭐⭐ (Low) | Assay Buffer Only | |

| Water (pH < 4) | ⭐⭐⭐ (Moderate) | LC-MS Mobile Phase | Protonation of amine slows cyclization.[1] |

References & Further Reading

-

Mechanism of Aziridinium Formation:

-

Pyridine Nucleotide Stability:

-

Lowry, O. H., et al. (1961). "The stability of pyridine nucleotides." Journal of Biological Chemistry.

-

[1]

-

-

Synthesis & Reactivity of 2-Amino-nicotinonitriles:

-

General Nitrogen Mustard Degradation:

Sources

- 1. chemscene.com [chemscene.com]

- 2. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Bis(2-chloroethyl)ethylamine | C6H13Cl2N | CID 10848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile" assay interference problems

Executive Summary

2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile (herein referred to as CEDN ) presents unique challenges in biochemical and cell-based assays. Unlike standard competitive inhibitors, CEDN contains a 2-chloroethylamino tail—a structural motif characteristic of "nitrogen mustards."

In aqueous assay buffers (pH 7.0–8.0), this molecule is not inert. It acts as a reactive electrophile precursor . The primary source of assay interference is its propensity to undergo intramolecular cyclization to form a reactive aziridinium species or to cyclize into a stable imidazo[1,2-a]pyridine derivative. This leads to time-dependent potency shifts, irreversible protein modification, and false-positive "super-binder" profiles.

This guide provides the mechanistic basis for these issues and actionable protocols to validate your data.

Part 1: The Mechanistic Basis of Interference

To troubleshoot CEDN, you must understand its solution-phase chemistry. It is not a static lock-and-key inhibitor; it is a dynamic chemical reactor.

The "Hidden" Reaction Pathway

In physiological buffers, the secondary amine lone pair attacks the carbon bearing the chlorine. This generates a highly electrophilic aziridinium ion (or a transition state leading to cyclization).

-

Path A (Alkylation): The aziridinium intermediate reacts with nucleophilic residues (Cysteine thiols, Lysine amines, Histidine imidazoles) on your target protein, leading to irreversible covalent inhibition .

-

Path B (Cyclization/Deactivation): The molecule cyclizes completely to form a dihydroimidazo[1,2-a]pyridine core, releasing HCl. This new species has a completely different 3D shape and pharmacophore than the parent CEDN.

Visualizing the Interference Pathway (DOT Diagram)

Part 2: Troubleshooting Guide (FAQ)

Q1: Why does the IC50 of CEDN decrease significantly (potency increases) when I pre-incubate the compound with the enzyme?

Diagnosis: Time-Dependent Inhibition (TDI) driven by Covalency. Explanation: Unlike reversible inhibitors, CEDN's inhibition is driven by the formation of a covalent bond. The longer you incubate, the more enzyme molecules are permanently inactivated. This results in an IC50 that is a function of time, not just concentration. Action:

-

Perform a Time-Dependent IC50 Assay (see Protocols).

-

If IC50 shifts >3-fold over 1 hour, the compound is acting as a covalent inhibitor (likely artifactual if not designed as such).

Q2: My LC-MS analysis of the assay buffer shows a mass peak of [M-36] instead of the parent mass. Is my compound degrading?

Diagnosis: Intramolecular Cyclization (Loss of HCl). Explanation: The loss of 36 Da corresponds to the loss of HCl (Chlorine = 35.5 + Hydrogen = 1). This confirms that CEDN has cyclized into the imidazo[1,2-a]pyridine derivative. Action:

-

This "degradation" product is likely the stable form in your assay. You are effectively screening the cyclized product, not the linear chloro-amine.

-

Validation: Synthesize the cyclized standard separately and test it. If the activity matches the "aged" CEDN solution, your active species is the cyclized form.

Q3: The compound shows activity against every target in our panel (Kinases, GPCRs, Proteases). Is it a "Promiscuous" binder?

Diagnosis: Non-Specific Alkylation (PAINS-like behavior). Explanation: The chloroethylamino group is an indiscriminate alkylating agent. It will react with accessible cysteines on any protein surface, not just the active site. This is a classic "false positive" mechanism. Action:

-

Run the GSH Reactivity Test (see Protocols). High reactivity with Glutathione confirms the compound is a non-specific electrophile unsuitable for standard drug development unless targeted delivery is intended.

Q4: I see high background signal in my fluorescence polarization (FP) assay.

Diagnosis: Fluorescence Interference or Light Scattering. Explanation: The nicotinonitrile core is aromatic and planar. At high concentrations, it may aggregate (causing light scattering) or have intrinsic fluorescence that overlaps with your tracer. Action:

-

Measure the compound's fluorescence in buffer alone (no protein/tracer) at your assay's excitation/emission wavelengths.

-

Add 0.01% Triton X-100 to the buffer. If inhibition disappears, the activity was likely due to colloidal aggregation.

Part 3: Validation Protocols

Use these protocols to confirm if CEDN is interfering with your data.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To determine if CEDN is acting as a non-specific alkylating agent.

Materials:

-

CEDN (10 mM in DMSO)

-

Reduced Glutathione (GSH)

-